6-Ethoxy-benzo[b]thiophen-3-ol
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Overview
Description
6-Ethoxy-benzo[b]thiophen-3-ol is a heterocyclic compound that belongs to the class of benzothiophenes. Benzothiophenes are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an ethoxy group at the 6th position and a hydroxyl group at the 3rd position of the benzothiophene ring imparts unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-benzo[b]thiophen-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2-ethoxyphenol with sulfur and a suitable oxidizing agent to form the benzothiophene ring. The reaction conditions typically involve heating the reactants in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-benzo[b]thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 6-ethoxy-benzo[b]thiophen-3-one.
Reduction: Formation of 6-ethoxy-benzo[b]thiophen-3-thiol.
Substitution: Formation of various substituted benzothiophenes depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-benzo[b]thiophen-3-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of enzymes such as monoamine oxidase.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Ethoxy-benzo[b]thiophen-3-ol involves its interaction with specific molecular targets. For example, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine and serotonin . This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like depression and Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophen-3-ol: Lacks the ethoxy group, which may affect its biological activity.
6-Methoxy-benzo[b]thiophen-3-ol: Contains a methoxy group instead of an ethoxy group, which can influence its chemical properties and reactivity.
6-Ethyl-benzo[b]thiophen-3-ol: Has an ethyl group instead of an ethoxy group, leading to different steric and electronic effects.
Uniqueness
6-Ethoxy-benzo[b]thiophen-3-ol is unique due to the presence of both the ethoxy and hydroxyl groups, which contribute to its distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry research.
Properties
CAS No. |
22546-96-9 |
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Molecular Formula |
C10H10O2S |
Molecular Weight |
194.25 g/mol |
IUPAC Name |
6-ethoxy-1-benzothiophen-3-ol |
InChI |
InChI=1S/C10H10O2S/c1-2-12-7-3-4-8-9(11)6-13-10(8)5-7/h3-6,11H,2H2,1H3 |
InChI Key |
IKSIVAMIINQNBN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=CS2)O |
Origin of Product |
United States |
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